Ethyl 4-chloro-2-methylquinoline-6-carboxylate
Overview
Description
Ethyl 4-chloro-2-methylquinoline-6-carboxylate is a quinoline derivative with the molecular formula C13H12ClNO2 and a molecular weight of 249.69 g/mol . This compound is part of a class of heterocyclic aromatic organic compounds known for their diverse applications in medicinal chemistry, particularly due to their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-methylquinoline-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-2-methylquinoline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., hydrogen gas, palladium catalyst), solvents (e.g., ethanol).
Major Products
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of carboxylated quinoline derivatives.
Reduction: Formation of aminated quinoline derivatives.
Scientific Research Applications
Ethyl 4-chloro-2-methylquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a lead compound in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . For example, it may inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-2-methylquinoline-4-carboxylate
- 4-Chloro-2-methylquinoline-6-carboxylic acid
- 2-Methylquinoline-4-carboxylic acid
Uniqueness
Ethyl 4-chloro-2-methylquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit enhanced activity or selectivity in certain applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
ethyl 4-chloro-2-methylquinoline-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHIKEAYZCGNRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355056 | |
Record name | ethyl 4-chloro-2-methylquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100375-87-9 | |
Record name | ethyl 4-chloro-2-methylquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-chloro-2-methylquinoline-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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